Cas no 1445995-86-7 (5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid)

5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid is a versatile aromatic carboxylic acid derivative featuring bromo, methoxy, and trifluoromethyl substituents on the benzene ring. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex molecules with enhanced bioactivity and metabolic stability. The trifluoromethyl group contributes to increased lipophilicity and electron-withdrawing effects, while the bromo and methoxy substituents offer sites for further functionalization via cross-coupling or nucleophilic substitution reactions. This compound is well-suited for applications in medicinal chemistry, such as the development of enzyme inhibitors or receptor modulators, due to its balanced reactivity and structural diversity. High purity grades ensure consistent performance in synthetic workflows.
5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid structure
1445995-86-7 structure
Product Name:5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid
CAS No:1445995-86-7
MF:C9H6BrF3O3
MW:299.041352748871
MDL:MFCD25541878
CID:3161466
PubChem ID:97161575
Update Time:2025-06-07

5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid
    • AKOS037655434
    • 5-Bromo-2-methoxy-3-(trifluoromethyl)benzoicacid
    • 1445995-86-7
    • MFCD25541878
    • PS-11188
    • 5-Bromo-3-(trifluoromethyl)-o-anisic acid
    • DTXSID301216841
    • Benzoic acid, 5-bromo-2-methoxy-3-(trifluoromethyl)-
    • MDL: MFCD25541878
    • Inchi: 1S/C9H6BrF3O3/c1-16-7-5(8(14)15)2-4(10)3-6(7)9(11,12)13/h2-3H,1H3,(H,14,15)
    • InChI Key: LJLYACHFSQWEQL-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=O)O)C(=C(C(F)(F)F)C=1)OC

Computed Properties

  • Exact Mass: 297.94524Da
  • Monoisotopic Mass: 297.94524Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 46.5Ų

5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid Pricemore >>

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